4-(2-((Tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
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Overview
Description
4-(2-((Tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C32H45N3O6 This compound is notable for its unique structure, which includes a tetradecanoylamino group, an acetylcarbohydrazonoyl moiety, and a dimethoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((Tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate typically involves multiple steps:
Formation of Tetradecanoylamino Acetyl Intermediate: This step involves the reaction of tetradecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid to form tetradecanoylamino acetyl intermediate.
Carbohydrazonoyl Formation: The intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl derivative.
Coupling with 3,4-Dimethoxybenzoic Acid: Finally, the carbohydrazonoyl derivative is coupled with 3,4-dimethoxybenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-((Tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, preliminary studies suggest that this compound may have potential as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-((Tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((Hexadecanoylamino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-((Octadecanoylamino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
Compared to similar compounds, 4-(2-((Tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is unique due to its specific chain length and functional groups. These features can influence its solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
764655-56-3 |
---|---|
Molecular Formula |
C32H45N3O6 |
Molecular Weight |
567.7 g/mol |
IUPAC Name |
[4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C32H45N3O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-30(36)33-24-31(37)35-34-23-25-16-19-27(20-17-25)41-32(38)26-18-21-28(39-2)29(22-26)40-3/h16-23H,4-15,24H2,1-3H3,(H,33,36)(H,35,37)/b34-23+ |
InChI Key |
NRPANIDLGVFMIK-PPFNPFNJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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